molecular formula C16H16N4O3 B15022462 N'-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide

N'-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide

Cat. No.: B15022462
M. Wt: 312.32 g/mol
InChI Key: HFKIOFCGLNTLHQ-VCHYOVAHSA-N
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Description

The compound N'-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide belongs to the acetohydrazide class, characterized by a hydrazone linkage formed via condensation of an acetohydrazide with an aldehyde. MMINA exhibits notable chemoprotective effects against cisplatin-induced hepatotoxicity, nephrotoxicity, and neurotoxicity by modulating oxidative stress markers (e.g., SOD, GPx) and inflammatory pathways (e.g., NF-κB, COX-2) . Its synthesis involves refluxing 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide with 3-nitrobenzaldehyde in methanol, catalyzed by glacial acetic acid, yielding a 72% product .

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

2-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H16N4O3/c1-12-4-2-6-14(8-12)17-11-16(21)19-18-10-13-5-3-7-15(9-13)20(22)23/h2-10,17H,11H2,1H3,(H,19,21)/b18-10+

InChI Key

HFKIOFCGLNTLHQ-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-(3-toluidino)acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acid, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Indole derivatives (e.g., MMINA) prioritize chemoprotection, while coumarin- or purine-containing analogs focus on antimicrobial or antitumor applications .

Key Insights :

  • Electron-withdrawing groups (e.g., nitro in MMINA) enhance antioxidant activity by stabilizing radical intermediates .
  • Bulkier substituents (e.g., naphthyloxy) may reduce bioavailability but improve target specificity .

Common Protocols

  • Hydrazone Formation: Refluxing acetohydrazides with aldehydes/ketones in ethanol or methanol, often catalyzed by acetic acid (e.g., MMINA synthesis) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., coumarin derivatives achieved in 20 minutes vs. 6 hours conventionally) .
  • Yields : Typically range from 59% (bulky substituents) to 76% (electron-donating groups) .

Molecular Docking and Pharmacokinetics

  • MMINA : Docked into STAT3 and NF-κB binding sites with binding energies of -8.2 and -7.9 kcal/mol, respectively, explaining its anti-inflammatory activity .
  • Purine-sulfanyl analogs : Showed high affinity for thyroid peroxidase (ΔG = -9.1 kcal/mol) .
  • OL-1 (PARP1 inhibitor) : IC₅₀ = 0.079 µM via hydrogen bonding with Asp766 and Tyr907 residues .

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